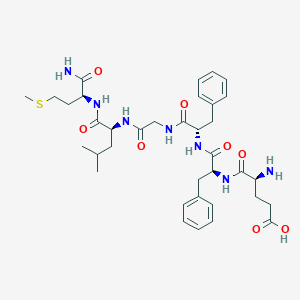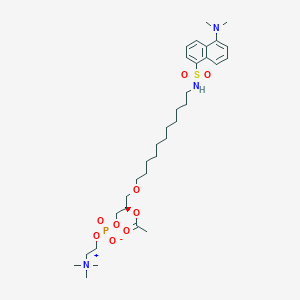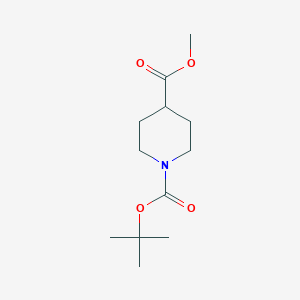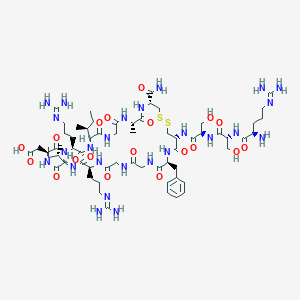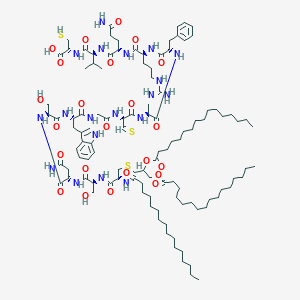![molecular formula C7H11NO2 B038997 (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde CAS No. 120529-81-9](/img/structure/B38997.png)
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a pyrrole and an oxazole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been found to have antiproliferative and cytotoxic effects on cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde. One direction is the further investigation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is the study of its potential use as an antioxidant in the treatment of various diseases. Additionally, the toxicity of this compound should be further studied to determine its safety for use in various applications.
Synthesemethoden
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde can be synthesized using various methods. One such method involves the reaction of 2-amino-1,3-propanediol with 2-bromoacetaldehyde diethyl acetal in the presence of sodium hydride. This reaction results in the formation of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in good yield.
Wissenschaftliche Forschungsanwendungen
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has been found to have antiproliferative and cytotoxic effects on cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120529-81-9 |
|---|---|
Produktname |
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(2R,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-5-7-4-6-2-1-3-8(6)10-7/h5-7H,1-4H2/t6-,7-/m1/s1 |
InChI-Schlüssel |
AYSYNORIIRYEHP-RNFRBKRXSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@@H](ON2C1)C=O |
SMILES |
C1CC2CC(ON2C1)C=O |
Kanonische SMILES |
C1CC2CC(ON2C1)C=O |
Synonyme |
Pyrrolo[1,2-b]isoxazole-2-carboxaldehyde, hexahydro-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



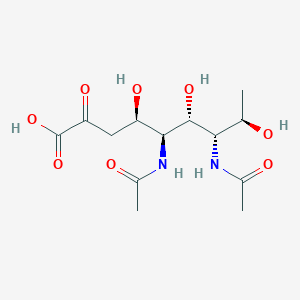
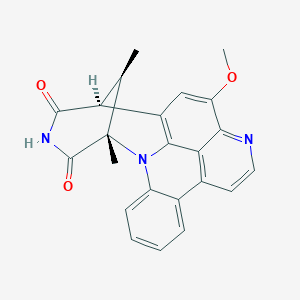
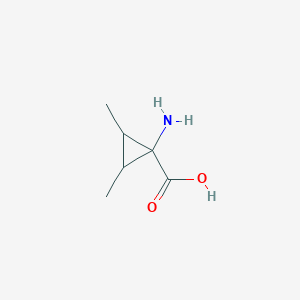

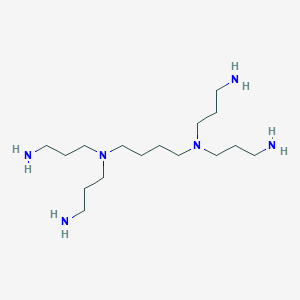
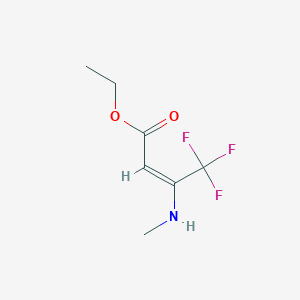
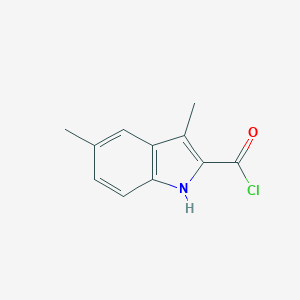
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
